molecular formula C21H22N2O B5692842 N-[4-(diethylamino)phenyl]naphthalene-2-carboxamide

N-[4-(diethylamino)phenyl]naphthalene-2-carboxamide

Cat. No.: B5692842
M. Wt: 318.4 g/mol
InChI Key: OXBRPMWIQANNTM-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)phenyl]naphthalene-2-carboxamide is an organic compound that belongs to the class of naphthalene-2-carboxamides This compound is characterized by the presence of a naphthalene ring system substituted with a carboxamide group and a 4-(diethylamino)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)phenyl]naphthalene-2-carboxamide typically involves the reaction of 4-(diethylamino)aniline with naphthalene-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction conditions often include stirring at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)phenyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring or the phenyl ring can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of halogenated naphthalene or phenyl derivatives.

Scientific Research Applications

N-[4-(diethylamino)phenyl]naphthalene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its luminescent properties.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to proteins or nucleic acids, altering their function and leading to various biological effects. For example, its fluorescent properties can be harnessed for imaging applications, where it binds to cellular components and emits light upon excitation.

Comparison with Similar Compounds

N-[4-(diethylamino)phenyl]naphthalene-2-carboxamide can be compared with other similar compounds such as:

    Naphthalene-2-carboxamides: These compounds share the naphthalene-2-carboxamide core structure but differ in the substituents on the phenyl ring.

    4-(Diethylamino)phenyl derivatives: Compounds with the 4-(diethylamino)phenyl group but different core structures, such as benzamides or anthracene derivatives.

Uniqueness

The uniqueness of this compound lies in its combination of the naphthalene-2-carboxamide core with the 4-(diethylamino)phenyl group, which imparts specific chemical and physical properties. This combination makes it particularly suitable for applications in materials science and biological research.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and properties enable its use in diverse applications, from chemical synthesis to biological imaging and electronic materials. Continued research on this compound and its derivatives may lead to further advancements and novel applications in the future.

Properties

IUPAC Name

N-[4-(diethylamino)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-3-23(4-2)20-13-11-19(12-14-20)22-21(24)18-10-9-16-7-5-6-8-17(16)15-18/h5-15H,3-4H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBRPMWIQANNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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